molecular formula C5H6Br2N2 B15384133 4-Bromo-5-methylpyridazine hydrobromide

4-Bromo-5-methylpyridazine hydrobromide

Cat. No.: B15384133
M. Wt: 253.92 g/mol
InChI Key: OXDGXQJPHRWNMQ-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyridazine hydrobromide is a heterocyclic organic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with bromine at the 4-position and a methyl group at the 5-position. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

4-bromo-5-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3;1H

InChI Key

OXDGXQJPHRWNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC=C1Br.Br

Origin of Product

United States

Biological Activity

4-Bromo-5-methylpyridazine hydrobromide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities. The aim is to provide a comprehensive overview of its pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a bromine atom and a methyl group at specific positions. This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of halogen atoms, like bromine, enhances the compound's lipophilicity, which may improve membrane penetration and subsequent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Bromo-5-methylpyridazineE. coli32 µg/mL
4-Bromo-5-methylpyridazineS. aureus16 µg/mL
4-Bromo-2,5-dimethoxypyridineBacillus subtilis64 µg/mL

Antiviral Activity

The antiviral potential of pyridazine derivatives has been explored in the context of emerging viral infections. Compounds structurally related to 4-bromo-5-methylpyridazine have shown inhibitory effects against viruses such as influenza and coronaviruses. The mechanism often involves interference with viral replication processes or host cell interactions .

Case Study: Antiviral Efficacy Against Influenza
In vitro studies demonstrated that a related pyridazine compound significantly reduced viral titers in infected cell cultures, suggesting a potential for development as an antiviral agent .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies indicate that certain pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural features have been reported to target specific kinases involved in cancer progression, such as c-Met .

Table 2: Anticancer Activity of Pyridazine Derivatives

CompoundCancer Cell LineIC50 (µM)
4-Bromo-5-methylpyridazineA549 (Lung cancer)15 µM
4-Bromo-5-methylpyridazineMCF7 (Breast cancer)20 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Membrane Disruption : The lipophilic nature allows for interaction with cellular membranes, leading to disruption.
  • Signal Transduction Interference : Some studies suggest that these compounds can interfere with signaling pathways crucial for cell survival and proliferation.

Comparison with Similar Compounds

Brominated Pyridazine Derivatives

  • 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) :
    • Structure : Pyridazine ring with a sulfonamide group and benzyloxy substitution.
    • Synthesis : Synthesized via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF .
    • Key Difference : The presence of a sulfonamide group and benzyloxy substituent distinguishes it from 4-bromo-5-methylpyridazine hydrobromide, which lacks these functional groups.

Brominated Pyrimidine Derivatives

  • 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide ():

    • Structure : Pyrimidine ring (two nitrogen atoms at 1,3-positions) with bromomethyl and methyl groups.
    • Properties : Molar mass = 282.96 g/mol; hydrobromide salt enhances solubility.
    • Comparison : While both compounds are hydrobromide salts, the pyrimidine core in this compound differs from the pyridazine ring in the target compound, affecting aromaticity and reactivity .
  • 2-Amino-5-bromo-4-methoxypyrimidine (): Structure: Pyrimidine with bromine at C5, methoxy at C4, and amino at C2. Contrast: The methoxy and amino groups introduce hydrogen-bonding capabilities absent in this compound .

Brominated Pyrazole Derivatives

  • 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide ():
    • Structure : Pyrazole ring (five-membered, two adjacent nitrogens) with bromine and methyl groups.
    • Synthesis : Likely involves bromination of methylpyrazole precursors.
    • Key Difference : The smaller pyrazole ring alters ring strain and electronic properties compared to pyridazine derivatives .

Physicochemical Properties and Stability

  • Solubility: Hydrobromide salts generally exhibit higher solubility in water and polar solvents than their free bases. For example, 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is soluble in acetonitrile and methanol .
  • Thermal Stability : Pyridazine derivatives with bromine substituents (e.g., 4-bromo-5-methylpyridazine) may decompose at elevated temperatures, similar to 5-bromo-2-chloropyrimidin-4-amine, which melts at 460–461 K .

Analytical Techniques for Quality Control

  • UPLC Methods : As demonstrated in for brominated phthalides, ultra-performance liquid chromatography (UPLC) with gradient elution and UV detection could be adapted to quantify impurities or degradation products in this compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Salt Form Key Applications Reference
4-Bromo-5-methylpyridazine HBr Pyridazine Br (C4), CH₃ (C5) Hydrobromide Synthetic intermediate Inferred
5-(Bromomethyl)-2-methylpyrimidin-4-amine HBr Pyrimidine BrCH₂ (C5), CH₃ (C2) Hydrobromide Ligand in coordination
2-Amino-5-bromo-4-methoxypyrimidine Pyrimidine Br (C5), OCH₃ (C4), NH₂ (C2) Free base Kinase inhibition

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